Triethyl(fluoro)stannane
Description
Properties
CAS No. |
358-44-1 |
|---|---|
Molecular Formula |
C6H15FSn |
Molecular Weight |
224.89 g/mol |
IUPAC Name |
triethyl(fluoro)stannane |
InChI |
InChI=1S/3C2H5.FH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
DFUIOHBANYCFQQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)F |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Triethyl Fluoro Stannane
Fundamental Structural Principles of Trialkyl(fluoro)stannanes
Trialkyl(fluoro)stannanes, including triethyl(fluoro)stannane, exhibit distinct structural characteristics primarily dictated by the high polarity of the tin-fluorine (Sn-F) bond. This polarity arises from the significant difference in electronegativity between the tin and fluorine atoms. In the solid state, these compounds often adopt polymeric or oligomeric structures through the formation of intermolecular Sn-F···Sn bridges. This association leads to an expansion of the coordination number of the tin atom beyond the typical four-coordinate tetrahedral geometry observed in many organotin compounds. wikipedia.org
The fundamental structural unit in these associated forms is often a trigonal bipyramidal geometry around the tin center. In this arrangement, the three alkyl groups (in this case, ethyl groups) occupy the equatorial positions, while the fluorine atoms bridge adjacent tin atoms in the axial positions. This structural motif is a common feature among triorganotin halides, particularly with the more electronegative halogens like fluorine and chlorine. lupinepublishers.com
The strength of the intermolecular association is influenced by the steric bulk of the alkyl groups. Less sterically demanding alkyl groups, such as methyl groups in trimethyltin (B158744) fluoride (B91410), favor the formation of strong intermolecular bridges, resulting in a well-defined polymeric chain. As the steric bulk of the alkyl groups increases, as with the ethyl groups in this compound, the propensity for polymerization may be somewhat reduced, but the tendency for association remains a key structural principle. um.edu.my
Spectroscopic techniques provide valuable insights into the structure of trialkyl(fluoro)stannanes. Infrared (IR) spectroscopy can identify the Sn-F stretching vibrations, which typically appear in the 500–600 cm⁻¹ range. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹¹⁹Sn NMR, is instrumental in elucidating the coordination environment of the tin atom. acs.org The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number of the tin atom, with higher coordination numbers generally resulting in a significant upfield shift. mdpi.com
Hypercoordination and Extended Coordination Geometries at the Tin Center
A defining characteristic of organotin compounds, including this compound, is the ability of the tin atom to be hypervalent, meaning it can expand its coordination number beyond four. researchgate.net This phenomenon leads to a variety of extended coordination geometries, which are crucial to understanding the reactivity and material properties of these compounds.
Formation of Pentacoordinate and Hexacoordinate Tin Complexes
The tin atom in this compound readily engages in additional bonding interactions to form pentacoordinate and, in some cases, hexacoordinate complexes. researchgate.net This expansion of the coordination sphere is driven by the Lewis acidity of the tin center, which can accept electron density from donor ligands.
In the absence of external Lewis bases, trialkyl(fluoro)stannanes self-associate through fluoride bridges, leading to pentacoordinate tin centers with a trigonal bipyramidal geometry. lupinepublishers.comscispace.com The three ethyl groups reside in the equatorial plane, while the bridging fluorine atoms occupy the axial positions.
The introduction of external Lewis bases, such as pyridine (B92270) or other nitrogen or oxygen donor ligands, can lead to the formation of discrete pentacoordinate or even hexacoordinate complexes. wikipedia.orgrsc.org In these adducts, the Lewis base coordinates to the tin atom, resulting in a change in the coordination geometry. For instance, the reaction with a monodentate Lewis base can lead to a pentacoordinate complex, while the interaction with a bidentate ligand or two monodentate ligands can result in a hexacoordinate species with a distorted octahedral geometry. orientjchem.org
The stability of these hypercoordinate complexes is influenced by both the nature of the alkyl groups on the tin and the properties of the incoming Lewis base.
Role of Intramolecular Coordination in Stabilizing Hypervalent Tin Species
Intramolecular coordination is another important mechanism for stabilizing hypervalent tin species. This occurs when a functional group within one of the organic substituents on the tin atom contains a donor atom (such as oxygen, nitrogen, or sulfur) that can coordinate to the tin center. scispace.com
While this compound itself does not possess such a functional group, related organotin compounds have been designed with pendant donor arms to study this effect. mdpi.comtorontomu.ca This intramolecular chelation can enforce a specific coordination geometry around the tin atom, often leading to highly stable pentacoordinate or hexacoordinate structures. torontomu.ca The resulting cyclic structure enhances the stability of the hypervalent state by the chelate effect. These intramolecular interactions have a significant impact on the chemical and physical properties of the organotin compound. acs.org
Polymeric and Oligomeric Association Mechanisms in Organotin Fluorides
As previously mentioned, organotin fluorides, including this compound, have a strong tendency to form polymeric or oligomeric structures in the solid state. wikipedia.org This association is primarily driven by the formation of strong intermolecular fluorine bridges between adjacent tin centers. scispace.com
In the case of trimethyltin fluoride, a linear polymeric chain with pentacoordinate tin atoms in a trigonal bipyramidal environment is well-established. scispace.com For this compound, while a similar polymeric structure is expected, the increased steric bulk of the ethyl groups might lead to a more distorted or oligomeric arrangement compared to the methyl analogue. um.edu.my
The degree of association is also dependent on the physical state. In solution, particularly in coordinating solvents, the polymeric or oligomeric structures can be disrupted as solvent molecules coordinate to the tin centers. The equilibrium between the associated and monomeric or solvated species is an important aspect of their solution-phase chemistry.
Electronic and Steric Influence of the Fluorine Ligand on Tin Coordination
The fluorine ligand plays a pivotal role in the coordination chemistry of this compound due to its unique electronic and steric properties.
Electronic Effects:
The high electronegativity of fluorine (Pauling scale: 3.98) makes the Sn-F bond highly polar and confers a significant positive partial charge on the tin atom. nih.gov This increased Lewis acidity of the tin center enhances its propensity to accept electron density from donor ligands, thereby favoring the formation of hypercoordinate species. nih.gov The strong inductive effect of the fluorine atom stabilizes the molecular orbitals of the compound. nih.gov
Steric Effects:
While fluorine is the most electronegative halogen, it is also the smallest. Its small size allows for the close approach of other atoms and facilitates the formation of bridging interactions without significant steric hindrance. This is a key factor in the tendency of organotin fluorides to form polymeric structures.
Reactivity Profiles and Mechanistic Pathways of Triethyl Fluoro Stannane
Nucleophilic Substitution Reactions Involving the Tin-Fluorine Bond
The reactivity of triethyl(fluoro)stannane is significantly influenced by the tin-fluorine (Sn-F) bond. cymitquimica.com This bond is highly polarized due to the large difference in electronegativity between the tin and fluorine atoms, which enhances the compound's susceptibility to nucleophilic attack at the electrophilic tin center. vulcanchem.com Consequently, this compound can serve as a valuable intermediate in synthetic chemistry by participating in nucleophilic substitution reactions where the fluoride (B91410) ion acts as a leaving group. cymitquimica.com While the carbon-fluorine bond is exceptionally strong and generally makes fluoride a poor leaving group in S_N2 reactions, cas.cnmasterorganicchemistry.com the Sn-F bond is comparatively more labile under these conditions. The stability of the compound under anhydrous conditions is contrasted by its reactivity in protic environments, where it can undergo hydrolysis to form triethyltin (B1234975) hydroxide (B78521) and hydrogen fluoride. vulcanchem.com
The displacement of the fluoride in triorganotin fluorides typically proceeds through a bimolecular nucleophilic substitution (S_N2)-type pathway. In this mechanism, the incoming nucleophile directly attacks the tin atom, leading to a pentacoordinate transition state. The departure of the fluoride leaving group occurs concurrently, resulting in the formation of a new substituted organotin derivative.
The key steps of the S_N2 mechanism at the tin center are:
Nucleophilic Attack: A nucleophile (Nu⁻) approaches the electrophilic tin atom of the this compound molecule.
Transition State Formation: A trigonal bipyramidal transition state is formed where the incoming nucleophile and the departing fluoride ion occupy the axial positions, and the three ethyl groups are in the equatorial plane.
Inversion of Configuration: As the new bond forms and the Sn-F bond breaks, the tin center undergoes an inversion of its stereochemical configuration, analogous to the Walden inversion observed in carbon-centered S_N2 reactions.
Product Formation: The final product is the substituted triethylstannane derivative, along with the released fluoride ion.
The rate of this reaction can be influenced by steric hindrance from the alkyl groups attached to the tin atom. For the analogous compound, trimethyltin (B158744) fluoride, steric hindrance from the methyl groups is noted to slow reactivity compared to less hindered organotin halides.
Application in Metal-Catalyzed Cross-Coupling Reactions
Organotin compounds, including this compound, are pivotal reagents in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The most prominent of these is the palladium-catalyzed Stille reaction, which is valued for its tolerance of a wide variety of functional groups on either the organostannane or the coupling partner. researchgate.net This versatility makes the sequence of forming an organostannane and then using it in a palladium-catalyzed coupling a powerful synthetic tool. mdpi.comconicet.gov.ar
Table 1: Representative Conditions for Stille Coupling with an Analogous Trialkyltin Fluoride This table is based on data for Trimethyltin Fluoride (Me₃SnF) and is presented as a model for the potential reactivity of this compound.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Reaction Type | Aryl-Aryl Coupling | |
| Solvent | DMF | |
| Yield | 85–90% | |
| Limitation/Note | Requires transmetallation with LiCl to activate the tin reagent. |
Transmetallation is the crucial step in the Stille catalytic cycle where the organic group is transferred from the tin atom to the palladium(II) center. libretexts.orgwiley-vch.de This step follows the initial oxidative addition of the organic halide to the Pd(0) catalyst. The mechanism of transmetallation can be complex, with potential for different pathways, including cyclic or open transition states. core.ac.uk
The process typically involves the coordination of the organostannane to the Pd(II) complex. The nature of the halide or leaving group on the palladium and the ligands surrounding it can influence the rate and mechanism of this step. For organotin fluorides, the highly polarized Sn-F bond can affect the transmetallation process. The reaction is believed to proceed to a Pd(II) intermediate which then isomerizes to allow for the subsequent reductive elimination that forms the new C-C bond and regenerates the Pd(0) catalyst. wiley-vch.de The study of these intermediates has been essential to understanding the intricacies of the Stille reaction. core.ac.uk
Photostimulated and Radical-Mediated Reactivity
Beyond ionic pathways, organotin compounds can exhibit reactivity under photostimulation or radical-mediated conditions. mdpi.comconicet.gov.ar Under UV irradiation, the Sn-F bond in the analogous compound trimethyltin fluoride can undergo homolytic cleavage. vulcanchem.com This process generates a trimethyltin radical and a fluorine radical, which are capable of initiating radical chain reactions. vulcanchem.com Such reactivity opens pathways distinct from the more common polar reactions of organostannanes.
The S_RN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism is a chain process involving radical and radical-anion intermediates. mdpi.com This pathway is particularly relevant for the reaction of organostannyl anions (R₃Sn⁻) with substrates like aryl halides, often initiated by light (photostimulation). conicet.gov.ararkat-usa.org While this mechanism is frequently used to synthesize arylstannanes, the principles are relevant to the radical reactivity of the organotin class of compounds. conicet.gov.arresearchgate.net
The S_RN1 mechanism comprises several key steps as outlined below.
Table 2: Fundamental Steps of the S_RN1 Mechanism
| Step | Description | Reference |
|---|---|---|
| Initiation | An electron is transferred from a donor (e.g., a nucleophile or via photostimulation) to the substrate (ArX) to form a radical anion (ArX•⁻). | mdpi.com |
| Propagation 1 | The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻). | mdpi.com |
| Propagation 2 | The aryl radical reacts with the organostannyl anion nucleophile (R₃Sn⁻) to form a new radical anion (ArSnR₃•⁻). | mdpi.com |
| Propagation 3 | The newly formed radical anion transfers an electron to another molecule of the original substrate (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArSnR₃), thus continuing the chain. | mdpi.com |
The S_RN1 pathway provides a powerful method for creating C-Sn bonds under mild conditions, which can then be utilized in subsequent transformations like the Stille reaction, demonstrating a valuable synergy between radical and organometallic chemistry. conicet.gov.arresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Triethyltin hydroxide |
| Hydrogen fluoride |
| Trimethyltin fluoride |
| Triethylstannane |
| Aryl halide |
| Vinyl halide |
| Aryl triflate |
| Vinyl triflate |
| Lithium chloride (LiCl) |
| Trimethyltin radical |
| Fluorine radical |
Reactions with Hydrides and Fluoroolefinic Substrates
The reactivity of this compound with hydride donors is a fundamental transformation, primarily leading to the formation of the corresponding tin hydride. The reduction of organotin halides, including fluorides, with reducing agents is a principal method for synthesizing alkyl and arylstannanes. thieme-connect.de Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. thieme-connect.degelest.com The reaction proceeds via nucleophilic displacement of the fluoride ion by a hydride ion (H⁻), yielding triethyltin hydride and the corresponding metal fluoride salt. The use of LiAlH₄ for such reductions is well-established, though it requires anhydrous conditions to prevent the rapid quenching of the reagent. thieme-connect.degelest.com
The general scheme for this reduction is: Et₃SnF + [H⁻] → Et₃SnH + F⁻
This conversion is significant because organotin hydrides, like triethyltin hydride, are valuable reagents in their own right, widely used in radical-chain reactions such as reductive dehalogenations and hydrostannylations of unsaturated bonds. thieme-connect.deresearchgate.net
Reactions involving fluoroolefinic substrates represent another facet of this compound's reactivity, although these are more characteristic of organotin hydrides or other activated stannanes rather than the fluoride itself. However, organostannanes can be key precursors in the synthesis of fluoroolefins. researchgate.net For instance, related organotin compounds like tributyl(1-fluorovinyl)stannane (B8541445) are used in Stille coupling reactions with aryl halides to form fluorinated vinylarenes. 147.231.120 While this compound itself is less likely to react directly with a fluoroolefin, it serves as a precursor to the reactive hydride or other stannyl (B1234572) derivatives that can then engage with such substrates. The synthesis of fluoro-olefin compounds is of significant interest due to their applications in medicinal chemistry and materials science. researchgate.net
Table 1: Summary of Reactions with Hydrides and Fluoroolefinic Substrates
| Reactant | Substrate Type | Product(s) | Reaction Type | Significance |
|---|---|---|---|---|
| This compound | Hydride Donor (e.g., LiAlH₄) | Triethyltin Hydride | Nucleophilic Substitution (Reduction) | Synthesis of a key radical reducing agent. thieme-connect.de |
| Organotin Derivatives | Fluoroolefinic Substrates | Functionalized Fluoroolefins | Cross-Coupling (e.g., Stille) | Access to valuable fluorinated building blocks. researchgate.net147.231.120 |
Mechanisms of Stable Tin-Carbon Bond Formation in Synthetic Transformations
The formation of stable tin-carbon (Sn-C) bonds is the cornerstone of organotin chemistry, enabling a vast array of synthetic transformations. The mechanisms governing the formation of these bonds are diverse, ranging from simple nucleophilic substitutions to complex, catalyzed reaction cycles.
Nucleophilic Substitution: The most direct route to Sn-C bond formation involves the reaction of an organotin halide, such as this compound, with a potent nucleophile like an organolithium (RLi) or Grignard (RMgX) reagent. conicet.gov.ar The reactivity of the tin-fluorine (Sn-F) bond in this compound is characterized by the electrophilicity of the tin atom and the high electronegativity of the fluorine atom, making it susceptible to nucleophilic attack. cymitquimica.com The mechanism is a classic Sₙ2-type displacement at the tin center, where the incoming carbanion from the organometallic reagent attacks the tin atom, displacing the fluoride ion and forming a new, stable Sn-C bond.
Radical Mechanisms (Sᵣₙ1): For the synthesis of arylstannanes, the Sᵣₙ1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism provides a powerful alternative, especially for substrates that are incompatible with organolithium or Grignard reagents. conicet.gov.ar This multi-step chain reaction is initiated by the transfer of an electron to an aryl halide, generating a radical anion which then fragments to an aryl radical and a halide ion. The aryl radical subsequently reacts with a trialkylstannyl anion (R₃Sn⁻) to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting aryl halide. This pathway allows for the synthesis of various triorganylstannyl aromatic compounds under relatively mild conditions. conicet.gov.ar
Catalytic Mechanisms (Cross-Coupling Reactions): Palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, are among the most versatile methods for forming carbon-carbon bonds, and intrinsically involve the formation and cleavage of Sn-C bonds. conicet.gov.ar While the Stille reaction typically uses a pre-formed organostannane (R-SnR'₃) to couple with an organic halide, the synthesis of this organostannane itself relies on the principles of Sn-C bond formation. The transmetalation step in the Stille cycle, where the organic group is transferred from tin to the palladium center, is a critical mechanistic event. Theoretical studies on related silicon-based cross-coupling reactions suggest that the fluoride ion can play a key role, facilitating the formation of a hypervalent, pentacoordinate intermediate. tcichemicals.com This intermediate promotes the transfer of the organic group to the metal catalyst, likely through a four-membered cyclic transition state. tcichemicals.com
1,1-Carboboration: A distinct mechanism for the transformation of Sn-C bonds is observed in the 1,1-carboboration of alkynylstannanes. athensjournals.gr In this process, an electrophilic triorganoborane activates the polar Sn-C≡ bond. The reaction proceeds through a zwitterionic intermediate where the tin atom is coordinated to the alkyne's carbon-carbon triple bond. This is followed by the migration of an organic group from the boron to the adjacent carbon atom and a shift of the tin fragment, ultimately forming a new C-C bond and resulting in an organometallic-substituted alkene. athensjournals.gr The high reactivity of the Sn-C≡ bond allows these reactions to occur under mild conditions. athensjournals.gr
Table 2: Mechanistic Pathways for Tin-Carbon Bond Formation
| Mechanism | Key Intermediates/States | Substrate Scope | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Sₙ2-type transition state | Organotin halides, Organometallic reagents (RLi, RMgX) | Direct, stoichiometric formation of Sn-C bond. conicet.gov.ar |
| Sᵣₙ1 | Radical anions, Aryl radicals | Aryl halides, Trialkylstannyl anions | Radical chain mechanism; useful for complex aromatic systems. conicet.gov.ar |
| Catalytic Cross-Coupling | Pentacoordinate tin intermediate, Cyclic transition state | Organostannanes, Organic halides | Palladium-catalyzed; highly versatile for C-C bond formation. conicet.gov.artcichemicals.com |
| 1,1-Carboboration | Zwitterionic intermediate | Alkynylstannanes, Triorganoboranes | Activation of Sn-C bond by a Lewis acid to form a new C-C bond. athensjournals.gr |
Advanced Spectroscopic Characterization of Triethyl Fluoro Stannane Architectures
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides critical insights into the bonding environment of triethyl(fluoro)stannane, particularly the tin-fluorine bond.
Assignment and Interpretation of Sn-F Stretching Vibrations
The tin-fluorine (Sn-F) stretching vibration is a key diagnostic marker in the vibrational spectra of this compound. In the infrared (IR) spectrum, the Sn-F stretching frequency is typically observed in the region of 340-370 cm⁻¹. For solid this compound, a strong band appears at 348 cm⁻¹, which is attributed to the Sn-F stretching mode. In a benzene (B151609) solution, this band shifts to 366 cm⁻¹. This shift suggests a change in the intermolecular association, with the solid state likely featuring a polymeric structure with bridging fluorine atoms, while the solution state tends towards a monomeric or less associated form.
Raman spectroscopy complements the IR data. The Sn-F stretching vibration in the Raman spectrum provides further evidence of the molecular structure. The position and intensity of this band can be influenced by the physical state and the presence of intermolecular interactions.
| Vibrational Mode | IR Frequency (cm⁻¹) | Physical State/Solvent |
| Sn-F Stretch | 348 | Solid |
| Sn-F Stretch | 366 | Benzene Solution |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound in solution, providing information on the electronic environment of each nucleus and the connectivity between them.
Proton (¹H) NMR: Elucidation of Alkyl Group Environments
The ¹H NMR spectrum of this compound provides information about the ethyl groups attached to the tin atom. The spectrum typically shows a complex pattern due to the coupling of the protons with the tin and fluorine nuclei. The chemical shifts of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons are influenced by the electronegativity of the tin and fluorine atoms.
Fluorine (¹⁹F) NMR: Insights into Electronic Structure and Bonding
¹⁹F NMR spectroscopy is particularly informative for studying the Sn-F bond. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In this compound, the ¹⁹F chemical shift provides insight into the degree of ionic character and pπ-dπ bonding between tin and fluorine.
Tin (¹¹⁹Sn) NMR: Probing Tin Coordination and Hybridization States
The ¹¹⁹Sn NMR chemical shift is a direct probe of the coordination number and geometry of the tin atom. For this compound, the ¹¹⁹Sn chemical shift can distinguish between different states of association in solution. For instance, a shift in the range of +80 to +120 ppm is often indicative of a four-coordinate tin center, while shifts in the region of -100 to -200 ppm can suggest a five- or six-coordinate environment, which may arise from intermolecular fluorine bridging.
Temperature-Dependent NMR Studies for Dynamic Processes
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale, such as chemical exchange and conformational changes. researchgate.netnih.gov In the context of this compound, variable-temperature (VT) NMR studies, particularly focusing on ¹⁹F and ¹¹⁹Sn nuclei, are crucial for elucidating fluxional processes like intermolecular fluoride (B91410) exchange. Such dynamic behaviors have been investigated in various organotin fluorides, revealing insights into their stereochemistry and reactivity. acs.orgresearchgate.net
The principle of dynamic NMR (DNMR) relies on tracking the changes in the NMR spectrum as a function of temperature. nih.gov At low temperatures, where the rate of a dynamic process is slow compared to the NMR timescale, distinct signals are observed for each chemical environment. As the temperature increases, the exchange rate accelerates. This leads to the broadening of the signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). Above Tc, this averaged signal becomes progressively sharper.
By analyzing the line shape of the spectra at different temperatures, it is possible to calculate the rate constants (k) for the dynamic process. From the temperature dependence of these rate constants, the activation parameters for the process, such as the Gibbs free energy of activation (ΔG‡), can be determined.
While specific experimental data for this compound is not widely published, a hypothetical dynamic process, such as the intermolecular exchange of the fluoride ligand between two tin centers, can be illustrated. The study of such processes provides critical information on the lability of the Sn-F bond and the associative or dissociative nature of the exchange mechanism.
Table 1: Hypothetical Data for a Dynamic Fluoride Exchange Process in this compound Studied by VT-¹⁹F NMR
| Temperature (°C) | Exchange Rate (k) (s⁻¹) | Appearance of ¹⁹F Signal |
| -80 | 1 | Two sharp, distinct signals (for non-equivalent F sites) |
| -40 | 100 | Broadened signals |
| -20 | 550 | Coalescence (Tc) |
| 0 | 2000 | Single broad signal |
| 25 | 10000 | Single sharp, time-averaged signal |
This table is illustrative, based on principles of dynamic NMR spectroscopy, to demonstrate how data from VT-NMR experiments are presented and interpreted.
Mass Spectrometry: High-Resolution and Electrospray Ionization (ESI-MS) Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of compounds. For organotin species like this compound, a combination of soft ionization techniques like Electrospray Ionization (ESI) and high-resolution mass spectrometry (HRMS) provides definitive structural information. nih.govnih.govgreenrivertech.com.tw
High-Resolution Mass Spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision enables the unambiguous determination of the elemental formula of an ion by distinguishing it from other ions with the same nominal mass.
Electrospray Ionization (ESI) is a soft ionization method well-suited for polar and thermally labile molecules, including many organometallic complexes. acs.org In ESI-MS of organotin compounds, ionization often occurs through the formation of protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net The analysis of both positive and negative ion modes can provide complementary structural information. acs.org A key feature in the mass spectra of tin-containing compounds is the characteristic isotopic pattern resulting from tin's ten natural isotopes, which allows for confident identification of tin-containing fragments. nih.gov
Tandem mass spectrometry (MS/MS) experiments on selected precursor ions can elucidate fragmentation pathways. For this compound, fragmentation would likely involve the sequential loss of ethyl groups (as ethene or ethyl radicals) and the cleavage of the tin-fluorine bond.
Table 2: Predicted High-Resolution ESI-MS Data for this compound
| Ion Formula | Description | Theoretical m/z (¹²⁰Sn) |
| [C₆H₁₅FSn+H]⁺ | Protonated Molecule | 226.0201 |
| [C₆H₁₅FSn+Na]⁺ | Sodium Adduct | 248.0020 |
| [C₆H₁₅Sn]⁺ | Loss of Fluorine | 207.0238 |
| [C₄H₁₀SnF]⁺ | Loss of one Ethyl group | 197.9884 |
| [C₂H₅SnF]⁺ | Loss of two Ethyl groups | 168.9570 |
This table presents theoretical m/z values for plausible ions of this compound, calculated using the most abundant tin isotope (¹²⁰Sn). The full isotopic pattern would be observed in an actual spectrum.
Advanced X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of an absorbing atom. researchgate.net For this compound, XAS at the Sn K-edge or L-edges can offer detailed insights into the oxidation state, coordination number, geometry, and bond distances of the tin center. nih.govresearchgate.net
X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Information
The XANES region refers to the features at and just above the absorption edge. The precise energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energy. The shape and intensity of the peaks in the XANES spectrum, including pre-edge and "white line" features, are a fingerprint of the coordination geometry and electronic structure of the absorbing atom. nih.govacs.org
For this compound, the Sn L₃-edge XANES spectrum would be expected to confirm the Sn(IV) oxidation state. The features of the spectrum can also distinguish between different coordination environments. For instance, a four-coordinate monomeric Et₃SnF molecule would produce a different XANES spectrum than a five- or six-coordinate tin center found in a polymeric, fluorine-bridged solid-state structure. nih.gov Studies on various organotin compounds have shown that XANES can effectively determine the "organic extent," which is the average number of organic ligands bonded to the tin atom. acs.org
Table 3: Expected Interpretation of Sn L₃-edge XANES Features for this compound
| Spectral Feature | Interpretation | Expected Observation for Et₃SnF |
| Edge Energy Position | Correlates with the oxidation state of tin. | Consistent with the Sn(IV) oxidation state. |
| White Line Intensity | Relates to the density of unoccupied d-states and coordination geometry. | A characteristic intensity reflecting the specific coordination of the Sn atom. |
| Post-Edge Resonances | Fingerprint of the local geometry and multiple scattering pathways. | Features would differ between a tetrahedral monomer and a trigonal-bipyramidal or octahedral polymer. |
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments
The EXAFS region consists of oscillations that extend for several hundred eV above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the degree of local disorder (Debye-Waller factor) for the first few coordination shells around the absorbing atom. rsc.org
For this compound, EXAFS analysis can precisely determine the Sn-C and Sn-F bond lengths. Crucially, it can also determine the coordination number of the tin atom. In the solid state, many triorganotin fluorides adopt a polymeric structure with bridging fluoride atoms, resulting in a five-coordinate tin center. colab.ws EXAFS spectroscopy could directly probe this structure by revealing a Sn-F coordination number greater than one and potentially identifying two different Sn-F distances (one shorter, one longer) corresponding to the covalent and coordinate bonds in the polymer chain.
Table 4: Hypothetical EXAFS Fitting Results for Monomeric vs. Polymeric this compound
| Structure Model | Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Monomer | Sn-C | 3 | 2.15 | 0.003 |
| Sn-F | 1 | 1.99 | 0.002 | |
| Polymer | Sn-C | 3 | 2.16 | 0.003 |
| Sn-F (covalent) | 1 | 2.05 | 0.002 | |
| Sn-F (bridging) | 1 | 2.25 | 0.004 |
This table provides a hypothetical comparison of EXAFS-derived structural parameters for two possible forms of this compound, illustrating the power of the technique to distinguish between different coordination environments.
Computational Chemistry Investigations of Triethyl Fluoro Stannane
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organometallic compounds like triethyl(fluoro)stannane. numberanalytics.com By modeling the electron density, DFT can provide a detailed understanding of molecular properties and reaction mechanisms.
Calculation of Molecular Orbitals and Electrostatic Potentials
DFT calculations are instrumental in determining the molecular orbitals (MOs) of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are crucial for predicting the compound's reactivity. For instance, the analysis of molecular orbitals can identify the nucleophilic and electrophilic sites within the molecule. In this compound, the tin atom is generally considered the nucleophilic center, while the highly electronegative fluorine atom contributes to the electrophilic character at adjacent atoms.
Furthermore, the calculation of electrostatic potentials provides a visual representation of the charge distribution on the molecular surface. This mapping helps in understanding how the molecule will interact with other charged or polar species, guiding the prediction of intermolecular interactions and reaction sites.
Elucidation of Reaction Pathways and Transition States
DFT calculations are widely employed to explore potential reaction pathways for reactions involving this compound. numberanalytics.comresearchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a chemical transformation. numberanalytics.com This includes modeling processes such as nucleophilic substitution at the tin center, where the fluoride (B91410) ion is displaced by another nucleophile. cymitquimica.com
The computational determination of activation energies for different proposed pathways allows for the prediction of the most favorable reaction route. For complex reactions, such as those involving catalysis, DFT can help in understanding the role of the catalyst and the various intermediates formed during the catalytic cycle. researchgate.net These computational insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies.
Theoretical Calculation of Spectroscopic Observables
Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules, which can be compared with experimental data to confirm structural assignments and understand electronic environments.
Prediction of Nuclear Magnetic Resonance Chemical Shifts (¹H, ¹⁹F, ¹¹⁹Sn)
Theoretical calculations, particularly using DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the various nuclei in this compound, including ¹H, ¹⁹F, and ¹¹⁹Sn. liverpool.ac.ukliverpool.ac.uk The chemical shift is highly sensitive to the local electronic environment around the nucleus.
For ¹H NMR, calculations can predict the chemical shifts of the protons on the ethyl groups. liverpool.ac.uk In ¹⁹F NMR, the chemical shift of the fluorine atom is a key parameter, and its theoretical prediction can provide insights into the electronic nature of the Sn-F bond. The ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination environment of the tin atom. researchgate.net Comparisons between calculated and experimental NMR data can aid in the structural elucidation of new compounds and in understanding the effects of substitution on the electronic structure.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (CH₂) | Data not available in search results |
| ¹H (CH₃) | Data not available in search results |
| ¹⁹F | Data not available in search results |
| ¹¹⁹Sn | Data not available in search results |
Simulation of Coupling Constants and Vibrational Frequencies
In addition to chemical shifts, computational methods can simulate spin-spin coupling constants (J-coupling) between different nuclei. These coupling constants provide valuable information about the connectivity and geometry of the molecule. For this compound, the coupling between ¹¹⁹Sn and ¹⁹F, as well as between tin and the protons of the ethyl groups, can be calculated.
Furthermore, theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. olemiss.edu The calculation of vibrational frequencies is a standard output of geometry optimization calculations in computational chemistry. mdpi.com These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic Sn-F stretching vibration can be identified. asianpubs.org
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Sn-F Stretch | Data not available in search results |
| CH₂ Rock | Data not available in search results |
| CH₃ Degenerate Deformation | Data not available in search results |
Modeling of Intermolecular Interactions and Aggregation Phenomena
Computational modeling can be used to study the non-covalent interactions between this compound molecules, which can lead to aggregation. olemiss.edu Organotin fluorides have a tendency to associate in the solid state. wikipedia.org For example, dimethyltin (B1205294) difluoride forms sheet-like polymers through intermolecular interactions. wikipedia.org
DFT and other computational methods can be used to investigate the nature and strength of these intermolecular forces, such as dipole-dipole interactions and weaker van der Waals forces. olemiss.edu The fluorine atom in this compound can participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions that influence the packing of molecules in the crystal lattice. rsc.org Understanding these aggregation phenomena is important as it can affect the physical properties and reactivity of the compound in the solid state. Molecular docking studies on other organotin compounds have been performed to analyze their intermolecular interactions with biological targets. mdpi.com
Synergistic Application of Computational and Experimental Data in Mechanistic Studies
The synergy between computational modeling and experimental validation is pivotal for constructing a comprehensive mechanistic picture of reactions involving this compound. This dual approach allows researchers to propose and test hypotheses regarding reaction intermediates, transition states, and the energetic profiles of reaction pathways.
Computational Approaches: Predicting Reactivity and Spectroscopic Signatures
Computational chemistry, primarily through Density Functional Theory (DFT), offers invaluable predictive power. For a compound like this compound, DFT calculations can be employed to:
Predict Spectroscopic Data: A key area of synergy lies in the prediction of spectroscopic parameters, which can then be compared with experimental results. For instance, DFT calculations can estimate the chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectroscopy. researchgate.net Agreement between calculated and observed spectra provides strong evidence for the proposed structure and electronic environment.
Elucidate Reaction Pathways: Theoretical modeling can map out the entire energy landscape of a chemical reaction. This includes identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies for different potential pathways can help to determine the most likely reaction mechanism. For instance, in nucleophilic substitution reactions, DFT could be used to compare the energetic feasibility of an S\N2-type mechanism versus other possibilities.
Experimental Validation: Grounding Theory in Empirical Observation
Experimental data provides the real-world observations that are essential for validating and refining computational models. Key experimental techniques in the mechanistic study of this compound would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR is arguably the most powerful tool for characterizing organotin compounds.
¹¹⁹Sn NMR: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center, providing direct insight into the electronic environment of the tin atom. researchgate.net
¹⁹F NMR: The ¹⁹F NMR spectrum would provide information about the fluorine environment and its coupling to the tin and hydrogen nuclei.
¹H and ¹³C NMR: These spectra provide detailed information about the ethyl groups attached to the tin atom.
Kinetic Studies: By monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature), experimentalists can determine the reaction order and activation parameters. These empirical kinetic data serve as a critical benchmark for the energy barriers calculated by computational methods.
Isotope Labeling Studies: The use of isotopes, such as deuterium (B1214612) or ¹⁸F, can provide definitive evidence for specific bond-breaking and bond-forming steps in a reaction mechanism. For example, radiofluorodestannylation protocols using ¹⁸F have been instrumental in understanding the mechanisms of fluorine incorporation for PET imaging applications.
The table below illustrates the kind of comparative data that is generated through such synergistic studies, drawing on general knowledge of organotin compounds.
| Parameter | Computational Prediction (DFT) | Experimental Observation | Mechanistic Insight |
| ¹¹⁹Sn NMR Chemical Shift | Calculated value (ppm) based on optimized geometry. | Measured value (ppm) from NMR spectroscopy. | Confirms the coordination environment of the tin atom in reactants and intermediates. |
| Reaction Energy Profile | Calculated activation energies (kcal/mol) for proposed transition states. | Experimentally determined activation energy from temperature-dependent kinetic studies. | Identifies the rate-determining step and validates the proposed reaction pathway. |
| Intermediate Structures | Optimized geometries and predicted spectroscopic signatures of intermediates. | Spectroscopic characterization (NMR, IR, etc.) of isolated or in-situ generated intermediates. | Provides direct evidence for the existence of proposed transient species in the reaction mechanism. |
This powerful combination of computational and experimental methods is indispensable for building a robust and detailed understanding of the chemical behavior of this compound.
Advanced Applications of Triethyl Fluoro Stannane in Organic Synthesis
Strategic Reagent in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. ugr.es Organotin compounds, or stannanes, are frequently employed in this context, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling. beilstein-journals.org Triethyl(fluoro)stannane serves as a valuable reagent in this domain, participating in reactions that forge new C-C bonds.
While the broader class of organotin reagents is well-established in C-C bond formation, the specific utility of tin fluorides has been highlighted in copper-catalyzed reactions. For instance, tin fluorides have been identified as effective electrophiles in the copper-catalyzed borylstannylation of terminal alkynes. inchem.org This reaction results in the creation of vicinal boryl(stannyl)alkenes, which are versatile intermediates for further synthesis. inchem.org The fluorine atom plays a crucial role in the catalytic cycle, facilitating the generation of the key borylcopper species. inchem.org Although this example uses tributyltin fluoride (B91410), the principle underscores the unique reactivity that the tin-fluorine bond imparts, which is applicable to this compound in similar transformations. The development of sustainable methods for C-C bond formation is a major goal in modern chemistry, with a focus on moving away from stoichiometric metal reagents where possible. nih.gov
Incorporation of Organotin Moieties into Complex Molecular Architectures
The ability to construct intricate, three-dimensional molecules is essential for fields like drug discovery and materials science. uu.nlresearchgate.netacs.orgchemicalbook.com this compound is utilized in synthetic strategies that introduce tin-containing functional groups into larger, more complex structures. osti.gov The reactivity of its tin-fluorine bond allows it to act as a valuable intermediate for incorporating organotin moieties into organic molecules. cymitquimica.comosti.gov
Organotin reagents are pivotal in the synthesis of complex natural products and other novel chemical structures. beilstein-journals.org The process often involves the stepwise assembly of molecular systems through a combination of covalent and non-covalent reactions. acs.org For example, organotin compounds can be incorporated into polymers used in organic photovoltaics, where they can enhance charge transport properties. nii.ac.jp The synthesis of such complex systems relies on a toolbox of reliable reactions, and the introduction of organotin groups via reagents like this compound is a key strategy. uu.nldoi.orgcdnsciencepub.com
Precursor in Radiofluorination for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique used extensively in oncology and neuroscience for diagnosis and patient management. researchgate.net The technique relies on radiopharmaceuticals labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable decay properties and half-life. dovepress.com this compound and related organostannanes have become critical precursors in the synthesis of ¹⁸F-labeled PET tracers.
Development of ¹⁸F-Labeled Radiopharmaceuticals
The development of novel ¹⁸F-labeled radiopharmaceuticals beyond the commonly used [¹⁸F]FDG is crucial for imaging a wider range of biological processes. researchgate.net Many of these advanced tracers are complex molecules that require sophisticated synthetic methods. Arylstannanes, including derivatives conceptually similar to this compound, serve as key precursors for introducing the ¹⁸F-label into aromatic systems.
This approach has been successfully used to synthesize a variety of clinically relevant PET tracers, such as ¹⁸F-labeled amino acids used in oncology. For instance, automated syntheses of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) and other amino acid analogs have been established using N-protected stannyl (B1234572) precursors, achieving high radiochemical yields suitable for clinical production. The stability and commercial availability of many stannyl precursors make them highly practical for routine PET tracer production. This methodology represents a significant advancement over older techniques, providing reliable access to tumor-specific imaging agents. researchgate.net
Optimization of Radiofluorodestannylation Protocols
The core reaction for labeling with ¹⁸F using stannyl precursors is radiofluorodestannylation, a process where a tin group is replaced by an ¹⁸F atom. Significant research has focused on optimizing these protocols to maximize efficiency and yield. Copper-mediated radiofluorodestannylation has emerged as a particularly effective method.
Studies have systematically evaluated various reaction parameters, including the choice of copper source, solvent, and temperature, using model substrates like trimethyl(phenyl)tin. Optimized protocols often involve the use of a copper(II) complex and a specialized solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), which has been shown to greatly improve the radiofluorination of stannanes compared to more traditional solvents. These optimized methods can be applied to a wide range of arylstannyl substrates, including those that are electron-rich, neutral, or poor, demonstrating the broad utility of the approach for preparing diverse PET probes.
Generation of Reactive Fluorine-Containing Intermediates (e.g., Difluorocarbene)
Reactive intermediates like difluorocarbene (:CF₂) are highly valuable in organic synthesis for introducing difluoromethylene (CF₂) groups into molecules. While various organometallic compounds are known to serve as precursors for difluorocarbene, the specific use of this compound for this purpose is not prominently documented.
However, related organotin compounds are known sources of difluorocarbene. For example, trimethyl(trifluoromethyl)stannane has been reported to release difluorocarbene when treated with sodium iodide. The decomposition of compounds like dimethyltrifluoromethyltin chloride is also believed to proceed through the elimination of difluorocarbene. These precursors typically contain a trifluoromethyl (CF₃) group, which facilitates the α-elimination of a fluoride ion to generate the carbene. This compound lacks this CF₃ group, making a similar pathway for :CF₂ generation less direct. The generation of difluorocarbene is more commonly achieved from reagents like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) or trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). uu.nl
Comparative Analysis with Other Organometallic Fluorides in Synthetic Transformations
This compound is one of several types of organometallic fluorides used in synthesis, each with distinct properties and applications. A comparative analysis highlights its specific advantages and disadvantages.
In the context of fluorination, reagents can be broadly classified as nucleophilic or electrophilic. Organometallic fluorides like this compound can act as fluoride donors, placing them in the nucleophilic category, similar to reagents like triethylamine (B128534) tris(hydrogen fluoride) or cesium fluorooxysulfate. However, their reactivity is often mediated by a metal catalyst. For instance, in copper-catalyzed borylstannylation, tributyltin fluoride was shown to be a more effective electrophile than tributyltin methoxide, demonstrating the unique role of the fluoride ligand in the catalytic process. inchem.org
Compared to other organometallic reagents used for similar purposes, such as aryl boronic acids, organostannanes offer different reactivity profiles. In silver-catalyzed fluorination reactions, aryl stannanes have been used effectively, though one challenge is their toxicity. doi.org This has driven research into using less toxic alternatives like aryl boronic acids, although these may require stoichiometric amounts of a silver promoter.
In the synthesis of actinide fluoride complexes, trimethyltin (B158744) fluoride (a close relative of this compound) has been demonstrated as a mild and selective fluorinating agent, capable of converting actinide chlorides, bromides, and iodides into the corresponding fluorides at room temperature. osti.gov This showcases the utility of organotin fluorides as gentle fluoride transfer agents, a property that contrasts with harsher fluorinating agents. osti.gov
The table below provides a simplified comparison of this compound with other classes of organometallic fluorides.
| Reagent Class | Common Example(s) | Typical Application(s) | Key Characteristics |
| Organotin Fluorides | This compound, Trimethyltin fluoride | Stille coupling, Radiofluorodestannylation (PET), Mild fluorinating agent | Good stability, Precursor for ¹⁸F-labeling, Moderate toxicity concerns. osti.govdovepress.com |
| Organosilicon Fluorides | Trimethylsilyl fluoride (TMSF), Ruppert-Prakash Reagent (TMSCF₃) | Fluoride source, Difluorocarbene generation | Generally low toxicity, Volatile byproducts, Versatile for C-F bond formation. uu.nl |
| Organoboron Fluorides | Potassium aryltrifluoroborates | Suzuki-Miyaura coupling | High stability, Low toxicity, Often crystalline solids. |
| Transition Metal Fluorides | Palladium(II) fluoride complexes | Catalysis, C-F bond formation | Key intermediates in catalytic cycles, Often generated in situ. |
| Hypervalent Iodine Fluorides | Fluoro-benziodoxole | Electrophilic fluorination | Powerful electrophilic fluorinating agents, Used for ¹⁸F-labeling. |
Future Research Directions and Emerging Paradigms in Triethyl Fluoro Stannane Chemistry
Rational Design of Enhanced Catalytic Systems Utilizing Organotin Fluorides
The development of highly efficient and selective catalytic systems is a cornerstone of modern chemistry. Organotin fluorides, including Triethyl(fluoro)stannane, are emerging as promising candidates for various catalytic applications. Future research will focus on the rational design of these systems to enhance their performance.
A key strategy involves the targeted synthesis of organotin precursors to create specific active sites in catalysts. For instance, the use of organotin precursors in the synthesis of Lewis acid zeolites like Sn-Beta has shown that the nature of the organic group on the tin atom can influence the formation of active sites and, consequently, the catalytic activity. rsc.org It has been demonstrated that materials synthesized with organotin precursors can be more active in reactions like the alcohol ring opening of epoxides compared to conventional Sn-Beta. rsc.org This suggests that the designed introduction of defects and specific coordination environments around the tin center can lead to superior catalytic performance.
Future work will likely involve a synergistic approach combining targeted synthesis with advanced characterization methods to establish clear synthesis-structure-reactivity relationships. rsc.org This will enable the design of catalysts tailored for specific chemical transformations.
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of organotin compounds, including this compound, has traditionally relied on methods that can sometimes be hazardous or produce significant waste. A significant future direction is the exploration of new, more sustainable, and efficient synthetic methodologies.
Furthermore, research into novel synthetic routes for substituted alkyltin halides is ongoing. A method involving the reaction of a carbonyl-activated olefin with a tin(II) halide and a hydrogen halide has been shown to produce mono-substituted alkyltin trihalides in high yield at ambient conditions. acs.org This reaction is highly specific and avoids hazardous conditions, offering a safer and more efficient alternative to traditional methods. acs.org
Advancements in Operando and Time-Resolved Spectroscopic Techniques
To gain a deeper understanding of the mechanisms of reactions involving this compound and other organotin compounds, advanced spectroscopic techniques are crucial. Operando and time-resolved spectroscopy allow for the real-time monitoring of chemical transformations as they occur, providing invaluable insights into reaction intermediates and pathways.
Operando Raman spectroscopy has emerged as a powerful tool for monitoring mechanochemical synthesis in real-time. researchgate.netdntb.gov.ua This non-invasive technique can provide information about changes in the solid-state structure during a reaction. The development of cost-effective and high-resolution Raman systems will further enhance the ability to monitor these reactions. dntb.gov.ua
Time-resolved fluorescence spectroscopy is another valuable technique for studying the behavior of organotin compounds. acs.org By investigating the fluorescence decay dynamics, researchers can gain information about processes like energy migration and the formation of excited-state species. Pulse radiolysis studies have also been employed to observe the formation and decay of transient optical absorption spectra in organometallic compounds, providing insights into their radiolytic processes. dtic.mil
Future advancements in these techniques, potentially coupling them with other analytical methods like mass spectrometry, will be instrumental in elucidating the complex reaction mechanisms of organotin fluorides. tu-darmstadt.de
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry is becoming an increasingly indispensable tool in the design and understanding of chemical systems. The development of predictive computational models for the structure-reactivity relationships of organotin compounds like this compound is a key area of future research.
Density Functional Theory (DFT) calculations are also being employed to understand the structural and electronic properties of organotin compounds and their interactions. researchgate.net These calculations can provide insights into reaction mechanisms and help in the interpretation of spectroscopic data. The combination of experimental data with high-level computational modeling will be crucial for developing a comprehensive understanding of the factors that govern the reactivity of this compound.
Uncovering Undiscovered Applications in Chemical Biology and Materials Science
The unique properties of organotin compounds suggest a broad range of potential applications that are yet to be fully explored. Future research will focus on uncovering new applications in the fields of chemical biology and materials science.
In chemical biology, organotin compounds have shown potential as anticancer and antimicrobial agents. uobabylon.edu.iqresearchgate.net Some organotin complexes exhibit selective toxicity towards cancer cells. uobabylon.edu.iq The development of fluorescent organotin compounds derived from Schiff bases has opened up new possibilities for their use in fluorescence bioimaging. rsc.org Further research in this area could lead to the development of novel therapeutic and diagnostic agents.
In materials science, organotin compounds are used as catalysts in the synthesis of polymers like polyurethanes and as photostabilizers. uobabylon.edu.iq There is growing interest in developing new materials incorporating organotin moieties. For example, organotin compounds are being investigated for the development of plastic scintillators capable of gamma-ray spectroscopy. osti.gov The rational design of organotin compounds with specific electronic and steric properties can lead to materials with enhanced performance for various applications. osti.gov Organotin compounds are also essential components in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. ossila.com
The exploration of these new frontiers promises to expand the utility of this compound and other organotin fluorides, leading to innovations in medicine, materials, and chemical synthesis.
Q & A
Basic: What are the established synthetic routes for triethyl(fluoro)stannane, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound is typically synthesized via transmetallation reactions. A common route involves reacting triethyltin chloride with a fluoride source (e.g., KF or NaF) under anhydrous conditions:
Key factors affecting yield and purity include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
